Benzydamine, chemically named 1-benzyl-3-(3-dimethylamino)propoxy-1H-indazole, is an indolic compound with analgesic, anesthetic, anti-inflammatory, and antimicrobial properties. [, ] It is classified as a non-steroidal anti-inflammatory drug (NSAID) and exhibits a different pharmacological profile compared to aspirin-like NSAIDs. [, ] In scientific research, benzydamine is utilized to explore various cellular and molecular processes related to inflammation, pain, and microbial activity.
Benzydamine is classified as a non-steroidal anti-inflammatory drug (NSAID) and is known for its local anesthetic properties. It is often utilized in oral and topical formulations due to its ability to provide localized relief without significant systemic absorption. The compound is recognized for its unique mechanism of action compared to other NSAIDs, which sets it apart in clinical applications .
The synthesis of benzydamine involves several chemical reactions starting from methyl anthranilate. The general synthetic pathway includes:
Technical parameters such as temperature control, reaction time, and reagent concentrations are crucial for optimizing yield and purity during synthesis.
Benzydamine has the molecular formula and features a complex structure characterized by:
The three-dimensional conformation plays a significant role in its binding affinity to various receptors, impacting its therapeutic efficacy .
Benzydamine participates in various chemical reactions that can modify its structure or activity:
Understanding these reactions is vital for predicting the drug's metabolism and potential interactions with other substances.
The mechanism of action of benzydamine involves multiple pathways:
These mechanisms contribute to its effectiveness in treating localized pain and inflammation.
Benzydamine exhibits several notable physical and chemical properties:
These properties are essential for formulating effective drug delivery systems.
Benzydamine has several clinical applications:
Benzydamine was synthesized in 1964 by the Italian pharmaceutical company Angelini Francesco and introduced to the market in 1966 under the brand name Tantum Verde [3]. Its development emerged from efforts to create non-systemic anti-inflammatory agents with improved safety profiles. Early pharmacological studies revealed benzydamine’s unique ability to concentrate in inflamed tissues while exhibiting minimal systemic absorption—a property that underpinned its topical formulation strategy [1] [8]. Initial clinical applications focused on oral inflammatory conditions, including stomatitis, pharyngitis, and postoperative dental pain, where it demonstrated superior efficacy in reducing edema and pain intensity compared to placebo [9] [5].
Table 1: Key Milestones in Benzydamine Development
Year | Development Phase | Significance |
---|---|---|
1964 | Initial Synthesis | Synthesized in Italy as a novel indazole derivative |
1966 | Market Introduction | Launched as Tantum Verde for oropharyngeal conditions |
1980s | Mechanism Elucidation | Demonstrated non-prostaglandin-mediated anti-inflammatory actions |
2000s | Expansion to Oncology | Adopted for chemoradiotherapy-induced oral mucositis management |
2020s | Formulation Innovations | Development of mucoadhesive gels and in situ gelling systems [8] |
The 1980s witnessed critical research into benzydamine’s unconventional mechanisms. While classified pharmacologically as an NSAID, benzydamine diverged from typical NSAIDs by exhibiting only weak cyclooxygenase (COX) and lipoxygenase inhibition at therapeutic concentrations [8]. Instead, it was found to inhibit tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β) production, reduce histamine-induced vascular permeability, and impair neutrophil degranulation—actions later attributed to its membrane-stabilizing properties [8] [1]. This mechanistic profile positioned benzydamine as a preferred option for patients at risk for gastrointestinal complications associated with traditional NSAIDs.
Clinical adoption expanded significantly when randomized trials established its efficacy in cancer therapy-induced oral mucositis. A multicenter study of head/neck cancer patients demonstrated that 0.15% benzydamine mouthwash reduced mucositis severity by 50% compared to placebo during radiotherapy [1] [5]. This evidence led to inclusion in international supportive care guidelines, cementing its role in oncology [5]. Contemporary research focuses on novel delivery systems, including bioadhesive buccal gels and thermosensitive in situ sprays designed to prolong mucosal residence time and enhance therapeutic efficacy [8] [6].
Benzydamine hydrochloride is chemically designated as 1-benzyl-3-[3-(dimethylamino)propoxy]-1H-indazole hydrochloride with the molecular formula C₁₉H₂₃N₃O·HCl. It has a molecular weight of 345.87 g/mol and appears as a white to almost white crystalline powder [6] [10]. The compound’s structure comprises three key moieties:
Table 2: Key Physicochemical Properties of Benzydamine Hydrochloride
Property | Specification | Biological Significance |
---|---|---|
Molecular Weight | 345.87 g/mol | Optimal for mucosal penetration |
Melting Point | 157-162°C | Indicates compound purity and stability |
Water Solubility | 63 mg/mL (182.15 mM) | Facilitates aqueous formulation [6] |
LogP (Partition Coefficient) | ~3.5 (calculated) | High membrane affinity and tissue penetration |
pKa | Basic amine (pKa ~9.5) | Ionization at physiological pH enhances solubility |
The indazole nucleus is structurally analogous to serotonin, potentially explaining benzydamine’s postulated serotonergic effects at supratherapeutic doses [3] [1]. Benzydamine’s lipophilicity enables rapid penetration into phospholipid bilayers, accounting for its membrane-stabilizing activity and local anesthetic properties [8]. Spectroscopic characterization shows distinctive absorption peaks at 308 nm (indazole ring) and 254 nm (benzyl group) in UV-Vis spectra, while nuclear magnetic resonance (NMR) confirms structure through methylene proton signals at δ 3.6-3.8 ppm and aromatic protons between δ 7.2-7.9 ppm [6] [10].
Synthesis follows a multi-step pathway originating from methyl anthranilate:
The compound exhibits temperature-sensitive stability, requiring refrigerated storage (0-10°C) to prevent thermal degradation [6]. Its hydrochloride salt form provides excellent water solubility (>60 mg/mL), enabling formulation in aqueous mouthwashes and sprays while maintaining chemical integrity at physiological pH ranges encountered in mucosal applications [8] [10].
Benzydamine hydrochloride operates within a complex global regulatory landscape characterized by significant jurisdictional variations in classification and accessibility. In the European Union, it holds over-the-counter (OTC) status as a topical preparation for oropharyngeal conditions under the brand Tantum Verde, with formulations including sprays (0.15%, 0.3%), mouthwashes (0.15%, 0.3%), and lozenges (3 mg) [9] [1]. The European Medicines Agency (EMA) approval encompasses both adult and pediatric populations, with specific age restrictions depending on formulation and concentration [9].
Table 3: Global Regulatory Status of Benzydamine Formulations
Region/Country | Regulatory Class | Approved Formulations | Key Restrictions |
---|---|---|---|
European Union | OTC | Spray (0.15%, 0.3%), mouthwash, lozenges, vaginal rinse | Age limits for spray formulations |
Brazil | Prescription (Class C1) | Creams, oral solutions | Controlled due to abuse potential [3] |
United Kingdom | Pharmacy (P) & POM | Gargles, sprays | Higher concentrations pharmacist-supervised |
Turkey | Prescription | All formulations | Not OTC-eligible [9] |
United States | Not approved | None | Absent from FDA Orange Book |
Approval extensions to vaginal formulations (0.1% irrigation solutions) occurred in the 1990s based on efficacy in vaginitis and postpartum inflammation [1]. Regulatory harmonization remains limited, evidenced by Brazil’s classification of benzydamine as a Class C1 controlled substance due to emerging abuse patterns involving high-dose ingestion for hallucinogenic effects [3] [1]. This contrasts with the EU’s OTC status, though post-marketing surveillance requirements have intensified following reports of accidental pediatric exposures and intentional misuse [1] [9].
The compound’s exclusion from the US market is particularly noteworthy. Despite extensive international use since 1966, benzydamine has never received Food and Drug Administration (FDA) approval. Industry analysts attribute this to patent expiration before US commercialization efforts, combined with regulatory requirements for new safety studies that diminished economic viability [4] [7]. Recent market analyses project the global benzydamine API market to reach $250 million by 2033, driven largely by emerging economies where generic production has expanded access [7] [4].
Regulatory agencies have implemented targeted restrictions on high-concentration formulations. Granules for vaginal solution (500 mg/sachet) and powders (53.2 mg/g) were reclassified from pharmacy-supervised to prescription-only status in several EU countries following toxicological assessments indicating significant risk upon accidental ingestion [1] [3]. These measures reflect evolving regulatory approaches balancing therapeutic access against emerging safety signals in diverse global contexts.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7